REACTION_CXSMILES
|
O[C:2]1[C:15]2[C:6](=[N:7][C:8]3[C:13]([N:14]=2)=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1.[CH3:16][O:17][CH2:18][CH2:19]CCBr>>[CH:12]1[C:13]2[C:8](=[N:7][C:6]3[C:15]([N:14]=2)=[CH:2][CH:3]=[CH:4][CH:5]=3)[CH:9]=[CH:10][CH:11]=1.[CH:12]1[C:13]2[C:8](=[N:7][C:6]3[C:15]([N:14]=2)=[CH:2][CH:3]=[CH:4][CH:5]=3)[CH:9]=[CH:10][CH:11]=1.[CH3:19][CH2:18][O:17][CH2:16][CH3:2] |f:3.4|
|
Name
|
N-ethyl phenazine 1-hydroxybutyl methyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC2=NC3=CC=CC=C3N=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCCCBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |